Hybridaphniphylline B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

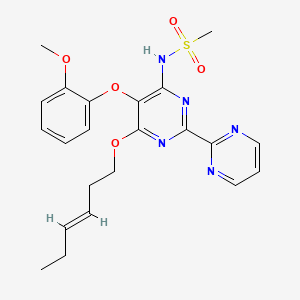

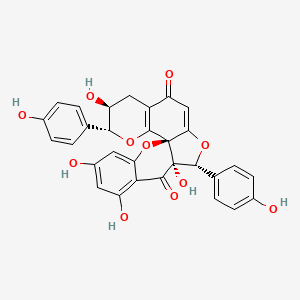

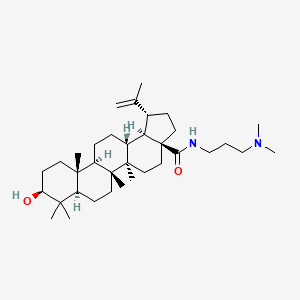

Hybridaphniphylline B is a complex polycyclic alkaloid isolated from the plant Daphniphyllum longeracemosum in 2013 . This compound belongs to the Daphniphyllum alkaloid family, which comprises over 320 members known for their intricate molecular architectures and diverse biological activities . This compound is particularly notable for its structure, which includes 11 rings and 19 stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first total synthesis of Hybridaphniphylline B was reported in 2018 . The synthesis features a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate . The diene was prepared using a scalable route to daphnilongeranin B, involving a Claisen rearrangement of an allyl dienol ether . Key steps in the synthesis include:

Claisen Rearrangement: Subtle variations in the substrate and the use of protic solvents to suppress undesired Cope rearrangement.

Diels-Alder Reaction: A one-pot protocol was developed for the formation of the diene and the Diels-Alder reaction.

Reductive Desulfurization and Global Deacetylation: Conversion of one of the cycloadducts into this compound through these processes.

Industrial Production Methods

Currently, there are no established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily synthesized in research laboratories for scientific studies .

Chemical Reactions Analysis

Hybridaphniphylline B undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Substitution: The synthesis involves glycosylation and lactonization, which are substitution reactions.

Common reagents and conditions used in these reactions include:

Protic Solvents: Used to suppress undesired rearrangements during the Claisen rearrangement.

Reductive Agents: Used in the desulfurization process.

Major products formed from these reactions include daphnilongeranin B, daphniyunnine E, and dehydrodaphnilongeranin B .

Scientific Research Applications

Hybridaphniphylline B has several scientific research applications, including:

Mechanism of Action

The mechanism by which Hybridaphniphylline B exerts its effects is not fully understood. it is known to interact with molecular targets involved in inflammation and pain pathways. The compound’s anti-inflammatory and analgesic properties suggest that it may modulate immune responses and inhibit pain signaling pathways.

Comparison with Similar Compounds

Hybridaphniphylline B is unique due to its complex structure and the presence of 11 rings and 19 stereocenters . Similar compounds in the Daphniphyllum alkaloid family include:

Daphnilongeranin B: Shares a similar polycyclic structure and is used as a precursor in the synthesis of this compound.

Daphniyunnine E: Another congener synthesized alongside this compound.

Dehydrodaphnilongeranin B: Also synthesized in the same study and shares structural similarities.

These compounds highlight the diversity and complexity of the Daphniphyllum alkaloid family, with each member possessing unique structural features and biological activities .

Properties

Molecular Formula |

C37H47NO11 |

|---|---|

Molecular Weight |

681.8 g/mol |

IUPAC Name |

(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione |

InChI |

InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1 |

InChI Key |

KCMKLEMDTFKPIE-NQQVWIIASA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O |

Canonical SMILES |

CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)